3-Bromo-5-propoxybenzaldehyde

Description

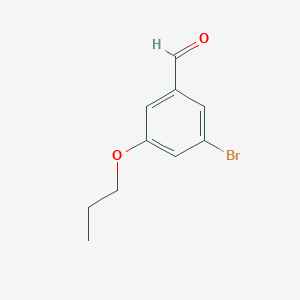

3-Bromo-5-propoxybenzaldehyde (CAS: 1221792-97-7) is an aromatic aldehyde featuring a bromine atom at position 3, a propoxy group at position 5, and an aldehyde functional group. Its molecular formula is C₁₀H₁₁BrO₂, with a molecular weight of 251.10 g/mol. The compound’s structure combines electron-withdrawing (bromo) and electron-donating (propoxy) substituents, which influence its reactivity and physicochemical properties. Notably, commercial availability of this compound has been discontinued, limiting its current use in research and industry .

Propriétés

IUPAC Name |

3-bromo-5-propoxybenzaldehyde | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-2-3-13-10-5-8(7-12)4-9(11)6-10/h4-7H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKVGDMAQTHROHQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC1=CC(=CC(=C1)C=O)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-5-propoxybenzaldehyde typically involves the bromination of 5-propoxybenzaldehyde. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a catalyst such as iron or a radical initiator like azobisisobutyronitrile (AIBN). The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Analyse Des Réactions Chimiques

Types of Reactions: 3-Bromo-5-propoxybenzaldehyde undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom can be substituted with other nucleophiles in reactions such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products:

Oxidation: 3-Bromo-5-propoxybenzoic acid.

Reduction: 3-Bromo-5-propoxybenzyl alcohol.

Substitution: Various substituted benzaldehydes depending on the nucleophile used.

Applications De Recherche Scientifique

3-Bromo-5-propoxybenzaldehyde is utilized in several scientific research fields:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: It is used in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.

Industry: Used in the manufacture of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of 3-Bromo-5-propoxybenzaldehyde in biological systems involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The bromine atom and propoxy group may also influence the compound’s binding affinity and specificity for different targets.

Comparaison Avec Des Composés Similaires

Structural and Molecular Comparisons

The table below highlights key structural and molecular differences between 3-Bromo-5-propoxybenzaldehyde and analogous brominated benzaldehyde derivatives:

Substituent Effects on Physicochemical Properties

Electron-Withdrawing vs. Electron-Donating Groups :

- The bromine atom in this compound deactivates the aromatic ring, directing electrophilic substitution to specific positions. In contrast, the propoxy group donates electrons via resonance, creating regioselectivity in reactions.

- Compounds with nitro groups (e.g., 3-Bromo-2-hydroxy-5-nitrobenzaldehyde) exhibit higher acidity due to the electron-withdrawing nitro substituent enhancing the hydroxyl group’s deprotonation .

Solubility and Lipophilicity :

- The propoxy group in this compound increases lipophilicity compared to its methoxy analogs (e.g., 3-Bromo-5-methoxy-4-propoxybenzaldehyde). However, derivatives with polar groups like hydroxyl (e.g., 5-Bromo-4-fluoro-2-hydroxybenzaldehyde) show improved aqueous solubility .

- The fluorobenzyloxy group in 3-Bromo-4-[(3-fluorobenzyl)oxy]-5-methoxybenzaldehyde further enhances lipid solubility, making it suitable for hydrophobic reaction environments .

Activité Biologique

3-Bromo-5-propoxybenzaldehyde is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 243.13 g/mol. The compound features a bromine atom and a propoxy group attached to a benzaldehyde structure, which influences its biological activity.

Research indicates that this compound may exhibit various biological activities, including:

- Antimicrobial Activity : Some studies suggest that this compound can inhibit the growth of certain bacteria and fungi, potentially making it useful in developing new antimicrobial agents.

- Cytotoxic Effects : Preliminary data indicate that this compound may induce cytotoxicity in specific cancer cell lines, although further studies are necessary to elucidate the underlying mechanisms.

- Enzyme Inhibition : The compound has been reported to inhibit specific enzymes, which could be relevant for therapeutic applications targeting metabolic pathways.

Antimicrobial Activity

A study conducted on various derivatives of benzaldehyde, including this compound, revealed promising antimicrobial properties against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showcasing the effectiveness of this compound compared to standard antibiotics.

| Compound | MIC (µg/mL) | Activity Against |

|---|---|---|

| This compound | 32 | Staphylococcus aureus |

| 64 | Escherichia coli |

Cytotoxicity Assays

In vitro cytotoxicity assays using MTT assays showed that this compound exhibited dose-dependent cytotoxic effects on cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The IC50 values were calculated as follows:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| MCF-7 | 20 |

These results suggest that the compound may have potential as an anticancer agent, warranting further investigation into its mechanisms of action.

Case Studies

-

Case Study on Antimicrobial Efficacy :

A recent study evaluated the antimicrobial activity of various substituted benzaldehydes. The results indicated that the presence of the bromine and propoxy groups significantly enhanced the antimicrobial efficacy compared to unsubstituted analogs. -

Case Study on Cytotoxicity :

Another study focused on the cytotoxic effects of this compound in combination with other chemotherapeutic agents. The combination therapy showed synergistic effects, leading to increased apoptosis in cancer cells.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.